2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6O2S/c1-10-19-12(14(15,16)17)7-13(20-10)22-3-5-23(6-4-22)26(24,25)11-8-18-21(2)9-11/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTBNGVNLXVKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-(trifluoromethyl)pyrimidine and 2-methyl-4-chloropyrimidine.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with the pyrimidine core.
Attachment of the Pyrazole Group: The pyrazole group is attached through a sulfonylation reaction, where the pyrazole derivative is reacted with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.
Reduction: Reduction reactions can be performed on the pyrimidine core and the sulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
The compound is compared with structurally related pyrimidine derivatives to highlight key differences in substituents and inferred biological activities.
Structural and Functional Comparisons
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations
Piperazine Modifications: The target compound’s piperazinyl-sulfonyl-pyrazole group differs from GDC-0941’s methanesulfonylpiperazine, which is critical for PI3K inhibition . The pyrazole sulfonyl group may offer unique steric or electronic interactions.
Trifluoromethyl Role :
- The 6-CF₃ group is conserved across all compounds, suggesting its importance in enhancing stability and membrane permeability. In , a CF₃-containing pyrimidine exhibits herbicidal activity, but the target compound’s sulfonyl-piperazine likely redirects its bioactivity toward mammalian targets .
Core Heterocycle Variations: GDC-0941 uses a thieno[3,2-d]pyrimidine core, which broadens π-π stacking interactions compared to the simpler pyrimidine core in the target compound. This difference may influence kinase selectivity .
Crystallographic refinement via SHELXL (as in ) is likely applicable for structural validation .
Biological Activity
The compound 2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and the implications for drug development.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of various precursors, including sulfonyl and piperazine derivatives. The structural features include:
- Pyrimidine Core : The trifluoromethyl group at position 6 enhances lipophilicity and biological activity.
- Piperazine Linkage : This moiety contributes to the compound's interaction with biological targets.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Molecular Formula | C16H20F3N5O2S |
| Molecular Weight | 393.42 g/mol |
| Key Functional Groups | Trifluoromethyl, Sulfonamide |
| Core Structure | Pyrimidine with Piperazine linkage |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research demonstrated that trifluoromethyl pyrimidine derivatives can inhibit cancer cell proliferation in various cancer lines, including PC3 (prostate cancer) and A549 (lung cancer) cells. The observed inhibition rates were comparable to established chemotherapeutics like doxorubicin, indicating promising therapeutic potential.
Table 2: Anticancer Activity Data
| Cell Line | Inhibition Rate (%) at 5 µg/ml | Positive Control (Doxorubicin) |
|---|---|---|
| PC3 | 54.94 | Higher |
| K562 | 37.80 | Higher |
| Hela | 48.25 | Higher |
| A549 | 40.78 | Higher |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and infections.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | 21.25 ± 0.15 |
| Urease | 0.63 ± 0.001 | Not applicable |
Case Study: Anticancer Efficacy
In a study published in Frontiers in Chemistry, a series of trifluoromethyl pyrimidine derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited moderate to high inhibition rates against cancer cell proliferation, suggesting that modifications to the pyrimidine structure can enhance biological efficacy .
Research Findings Overview
Further investigations have highlighted the multifaceted pharmacological profile of piperazine-based compounds, which include:
- Antibacterial Activity : Compounds similar to the target molecule have shown significant antibacterial effects against various strains.
- Anti-inflammatory Properties : The sulfonamide functionality is known for its anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
